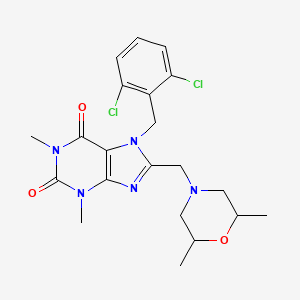
7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25Cl2N5O3 and its molecular weight is 466.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 868146-65-0 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C₁₅H₁₈Cl₂N₄O₂
- Molecular Weight : 355.2 g/mol
Structural Characteristics
The compound features a purine core with substituents that enhance its biological activity. The presence of the 2,6-dichlorobenzyl and dimethylmorpholino groups is significant in modulating its pharmacological properties.
Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting the PI3K/Akt signaling pathway . This pathway is crucial in regulating cell growth and survival, making it a significant target for cancer therapies .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including lung (A549), breast (MDA-MB-231), colon (HCT-15), and liver (HepG2) cells. Notably, one study reported an IC50 value of approximately 0.80 μM against MG-63 osteosarcoma cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through morphological changes and sub-G1 phase arrest. Increased levels of reactive oxygen species (ROS) were also observed, indicating oxidative stress as a mechanism of action .
Other Biological Activities
Beyond anticancer properties, the compound exhibits other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
- Antimicrobial Activity : Some derivatives within this class have shown promise against various microbial strains.
Study 1: Anticancer Efficacy
A recent study investigated the effects of the compound on MG-63 cells. Treatment resulted in:
- Significant growth inhibition.
- Induction of apoptosis confirmed by flow cytometry.
- Dose-dependent decrease in Gal-1 expression in treated cells .
Study 2: Kinase Inhibition Characterization
Another research focused on characterizing the kinase inhibition profile of the compound. Results indicated:
- Selective inhibition of PI3K activity.
- Potential for development as a targeted therapy for cancers with aberrant PI3K signaling.
Data Summary Table
特性
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-15(22)6-5-7-16(14)23/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSCGKIRDNLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













